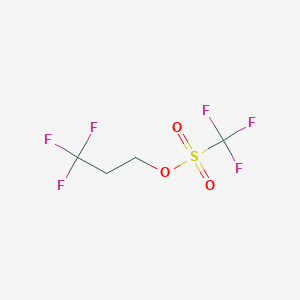

3,3,3-Trifluoropropyl trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoropropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFROLHNCACAAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-63-4 | |

| Record name | 3,3,3-trifluoropropyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Multinuclear NMR Analysis of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate: A Guide for Researchers

Introduction: Unveiling the Molecular Architecture of a Key Fluorinated Building Block

In the landscape of modern drug discovery and materials science, organofluorine compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3,3,3-Trifluoropropyl trifluoromethanesulfonate, a bifunctional reagent featuring both a trifluoropropyl moiety and a highly reactive triflate leaving group, represents a valuable building block for the introduction of the trifluoropropyl group in complex molecular scaffolds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound presents a fascinating case for multinuclear NMR analysis. The molecule contains three different NMR-active nuclei: 1H, 13C, and 19F, each providing a unique window into the molecular environment.

Caption: Molecular structure of this compound with atom numbering.

1H NMR Spectroscopy: Probing the Propyl Chain

The 1H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, we expect to see two distinct signals corresponding to the two methylene groups of the propyl chain.

Predicted 1H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 (CH2) | 2.5 - 2.8 | Quartet of Triplets (qt) | 3JHF ≈ 10-12 Hz, 3JHH ≈ 6-8 Hz | The strong electron-withdrawing effect of the adjacent CF3 group deshields these protons, shifting them downfield. Coupling to the three equivalent 19F nuclei on C-1 results in a quartet, which is further split into a triplet by the adjacent CH2 group (H-3). |

| H-3 (CH2) | 4.6 - 4.9 | Triplet (t) | 3JHH ≈ 6-8 Hz | The oxygen atom of the triflate group is highly electron-withdrawing, causing a significant downfield shift for these protons. They are coupled to the adjacent CH2 group (H-2), resulting in a triplet. |

Expertise & Experience: The prediction of a quartet of triplets for H-2 is a key indicator of the compound's structure. Observing this complex splitting pattern confirms the connectivity between the CH2 group and both the CF3 and the other CH2 group. The significant downfield shift of H-3 is characteristic of protons on a carbon adjacent to a potent electron-withdrawing group like the triflate.

13C NMR Spectroscopy: A Carbon-Centered View

The 13C NMR spectrum, typically acquired with proton decoupling, reveals the carbon framework of the molecule. The presence of fluorine atoms introduces C-F coupling, which can provide valuable structural information.

Predicted 13C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| C-1 (CF3) | 123 - 127 | Quartet (q) | 1JCF ≈ 275-280 Hz | The carbon is directly bonded to three fluorine atoms, resulting in a large one-bond C-F coupling constant and a quartet multiplicity. The chemical shift is in the typical range for a CF3 group attached to an aliphatic chain.[1] |

| C-2 (CH2) | 35 - 39 | Quartet (q) | 2JCF ≈ 30-35 Hz | This carbon experiences a two-bond coupling to the three fluorine atoms of the CF3 group, resulting in a quartet. The electron-withdrawing CF3 group causes a downfield shift.[1] |

| C-3 (CH2) | 70 - 74 | Singlet (s) | - | The strong deshielding effect of the adjacent oxygen atom of the triflate group results in a significant downfield shift. Any three-bond C-F coupling is expected to be small and may not be resolved. |

| C-4 (CF3 of Triflate) | 118 - 122 | Quartet (q) | 1JCF ≈ 318-322 Hz | The carbon of the triflate's CF3 group is highly deshielded and exhibits a very large one-bond C-F coupling constant, resulting in a quartet.[2][3][4] |

Trustworthiness: The large one-bond C-F coupling constants (1JCF) are highly characteristic and serve as a powerful diagnostic tool for identifying carbons directly attached to fluorine.[1] The observation of a quartet for C-2, due to two-bond C-F coupling, provides unambiguous evidence for the CF3CH2- moiety.

19F NMR Spectroscopy: The Fluorine Perspective

19F NMR is a highly sensitive technique that provides detailed information about the fluorine atoms in a molecule. For this compound, we anticipate two distinct signals, one for each trifluoromethyl group.

Predicted 19F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| F on C-1 (CH2CF3) | -65 to -68 | Triplet (t) | 3JHF ≈ 10-12 Hz | The chemical shift is characteristic of a CF3 group attached to an aliphatic chain. The three equivalent fluorine atoms are coupled to the two protons on C-2, resulting in a triplet. |

| F on C-4 (SO2CF3) | -74 to -78 | Singlet (s) | - | The chemical shift is typical for the triflate group. Since there are no nearby protons, this signal is expected to be a singlet. |

Authoritative Grounding: The predicted chemical shifts are based on extensive literature data for similar fluorinated moieties. The 19F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for structural elucidation.

Experimental Protocols: A Self-Validating System

To experimentally verify the predicted NMR data, the following detailed protocols should be followed. These protocols are designed to ensure high-quality, reproducible results.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the this compound. Deuterated chloroform (CDCl3) or deuterated acetonitrile (CD3CN) are suitable choices. Ensure the solvent is of high purity and low in residual water.

-

Concentration: For 1H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For 13C and 19F NMR, a higher concentration of 20-30 mg in the same volume of solvent may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: For 1H and 13C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For 19F NMR, an internal or external standard such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) can be used for accurate chemical shift referencing.

-

Sample Handling: Prepare the sample in a clean, dry 5 mm NMR tube. Ensure the compound is fully dissolved by gentle vortexing or sonication. Filter the solution if any particulate matter is present to ensure optimal magnetic field homogeneity.

Caption: Workflow for NMR sample preparation.

2. NMR Data Acquisition:

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Tuning and Matching: Tune and match the probe for each nucleus (1H, 13C, and 19F) to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming on the sample to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-32 scans.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: 30-45 degree pulse, 2-5 second relaxation delay, 1024 or more scans depending on the concentration.

-

-

19F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectra, but acquiring a coupled spectrum is essential to observe the 3JHF coupling.

-

Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-64 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the solvent peak.

-

Integrate the signals in the 1H and 19F spectra.

-

Measure the coupling constants.

-

Caption: General workflow for NMR data acquisition and analysis.

Conclusion: A Foundation for Further Discovery

This guide provides a detailed predictive analysis of the 1H, 13C, and 19F NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous compounds. The provided experimental protocols offer a robust framework for researchers to obtain and confirm this vital analytical data. A comprehensive understanding of the NMR characteristics of this important fluorinated building block is crucial for reaction monitoring, quality control, and the unambiguous characterization of its downstream products. By leveraging the insights and methodologies presented here, researchers can confidently employ this compound in their synthetic endeavors, accelerating the pace of innovation in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Understanding the Inherent Reactivity of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate

This compound is a potent triflating agent, a class of compounds revered in organic synthesis for their exceptional leaving group ability. The triflate group (-OTf) is one of the best-known leaving groups, rendering the attached alkyl group highly susceptible to nucleophilic attack. This high reactivity is the very reason for its utility in constructing complex molecules, but it also necessitates a profound respect for its hazardous nature. This guide is structured to provide not just a set of rules, but a framework of understanding for the safe and effective use of this powerful reagent. The protocols herein are designed as a self-validating system, grounded in the principles of chemical reactivity and risk mitigation.

Section 1: Hazard Analysis and Risk Assessment

A thorough understanding of the hazards associated with this compound is the cornerstone of its safe handling. The primary hazards stem from its potent alkylating nature and the corrosive byproducts of its decomposition.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₄F₆O₃S | PubChem[1] |

| Molecular Weight | 246.13 g/mol | PubChem[1] |

| Appearance | Likely a liquid (based on similar triflate esters) | General Chemical Knowledge |

| Boiling Point | Not readily available, but expected to be higher than smaller alkyl triflates. | General Chemical Knowledge |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the hazards.

| Hazard Class | Category | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed | PubChem[1] |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage | PubChem[1] |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | PubChem[1] |

The triflate group is an excellent leaving group, making alkyl triflates highly reactive in SN2 reactions.[2] This reactivity is the basis for their utility but also their hazardousness as potent alkylating agents. Alkylating agents can react with biological nucleophiles, such as DNA, which is the basis for their toxicity and potential carcinogenicity.[3]

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Given the severe corrosive and toxic nature of this compound, a stringent PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[4]

Recommended PPE Ensemble

-

Gloves: Double gloving with nitrile or neoprene gloves is required.[5][6] The outer glove should be removed and disposed of immediately after handling the reagent. The inner glove provides a secondary barrier in case of a breach of the outer glove.

-

Eye and Face Protection: A full-face shield worn over chemical splash goggles is essential to protect against splashes and vapors.[7][8] Standard safety glasses are insufficient.

-

Body Protection: A chemically resistant laboratory coat, preferably one that is poly-coated and disposable, should be worn.[7] The lab coat should have long sleeves with tight-fitting cuffs. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

-

Respiratory Protection: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9] In the event of a large spill or a failure of the primary engineering controls, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.[9]

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 3: Safe Handling and Experimental Procedures

Adherence to strict protocols during handling and use is paramount to ensuring the safety of all laboratory personnel.

General Handling Precautions

-

Designated Area: All work with this compound should be conducted in a designated area, such as a specific fume hood, clearly marked with warning signs.[6]

-

Inert Atmosphere: While not explosive, triflate esters are sensitive to moisture, which can lead to decomposition and the release of corrosive triflic acid.[10] Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions sensitive to acid.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11][12]

-

Quantities: Use the smallest quantity of the reagent necessary for the experiment.

-

Never Work Alone: Always have a second person aware of the work being conducted and trained in emergency procedures.

Step-by-Step Protocol for a Typical Alkylation Reaction

This protocol outlines the general steps for using this compound in an alkylation reaction.

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble and dry all glassware thoroughly.

-

Prepare a quench solution (e.g., a saturated solution of sodium bicarbonate) and have it readily accessible within the fume hood.

-

-

Reagent Transfer:

-

Transfer the required amount of this compound using a dry syringe or cannula under an inert atmosphere.

-

The reagent should be added slowly and dropwise to the reaction mixture, which should be cooled in an appropriate bath (e.g., an ice-water bath) to control any potential exotherm.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

-

Quenching:

-

Upon completion, slowly and carefully quench the reaction by adding the pre-prepared quench solution. Be aware of potential gas evolution.

-

-

Work-up and Purification:

-

Follow standard organic chemistry work-up and purification procedures, always treating all waste as hazardous.

-

Section 4: Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage Requirements

-

Container: Store in the original, tightly sealed container.[5] If the original container is compromised, transfer to a compatible, properly labeled container. Do not use aluminum or galvanized containers.[13][14]

-

Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[11][12] A refrigerator or cold room suitable for flammable and corrosive materials is often recommended.[5]

-

Security: Store in a locked cabinet or area with restricted access.[11]

Waste Disposal Protocol

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.

Caption: Hazardous Waste Disposal Workflow.

Do not dispose of this chemical down the drain.[11] All waste must be handled in accordance with local, state, and federal regulations.[13]

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Isolate the spill area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread vapors.

-

Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[14][15] Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bicarbonate), followed by a thorough cleaning with soap and water.

-

Report: Report the incident to the appropriate safety personnel.

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16] | |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[15][17] | |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][17] | |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][17] |

References

- 1. This compound | C4H4F6O3S | CID 14132849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 4. gerpac.eu [gerpac.eu]

- 5. nbinno.com [nbinno.com]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 7. halyardhealth.com [halyardhealth.com]

- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Foreword: Beyond Trifluoromethylation - The Rise of the Trifluoropropyl Group

An In-depth Technical Guide to the Synthesis and Characterization of Novel Trifluoropropylating Agents

For decades, the trifluoromethyl (-CF₃) group has been a cornerstone in medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic properties.[1][2] However, the field of organofluorine chemistry is perpetually evolving, seeking finer control over molecular properties. The 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) has emerged as a compelling alternative, offering a unique combination of the potent inductive effects of the -CF₃ moiety with increased conformational flexibility and a different spatial footprint. This guide provides a comprehensive overview of the synthesis and characterization of novel reagents designed to introduce this valuable functional group, aimed at researchers, scientists, and drug development professionals seeking to expand their synthetic and analytical toolkit.

The Strategic Design of Trifluoropropylating Agents

The development of effective trifluoropropylating agents hinges on the controlled generation of electrophilic, nucleophilic, or radical species capable of transferring the -CH₂CH₂CF₃ moiety to a target substrate. The design principles for these reagents often draw inspiration from their well-established trifluoromethylating counterparts.[1][2]

Electrophilic Trifluoropropylating Agents: The Quest for a "Togni-like" Reagent

The success of hypervalent iodine reagents (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents) for electrophilic trifluoromethylation provides a clear blueprint for the design of analogous trifluoropropylating agents.[1][3] These reagents function as sources of an electrophilic fluoroalkyl group, reacting with a wide array of nucleophiles.

The synthesis of a (3,3,3-trifluoropropyl)iodonium salt, for instance, can be envisioned through the reaction of a suitable trifluoropropyl precursor with a hypervalent iodine compound. While specific, shelf-stable examples are not yet widely commercialized, the synthetic strategies are well-precedented in the broader context of iodonium salt synthesis.[4][5]

Proposed Synthetic Pathway for a (3,3,3-Trifluoropropyl)iodonium Salt

Caption: Proposed synthesis of a trifluoropropyl iodonium salt.

Similarly, the synthesis of (3,3,3-trifluoropropyl)sulfonium salts can be approached by reacting a corresponding sulfide with a trifluoropropylating agent under oxidative conditions, a strategy that has proven effective for a variety of other alkyl and aryl sulfonium salts.[6][7]

Nucleophilic Trifluoropropylating Agents: Harnessing Silyl Reagents

The most established and commercially available nucleophilic trifluoropropylating agents are based on silicon. (3,3,3-Trifluoropropyl)trimethoxysilane and related compounds serve as effective sources of a trifluoropropyl nucleophile, typically activated by a fluoride source.[8] These reagents are particularly useful for the trifluoropropylation of carbonyl compounds and other electrophiles.

The synthesis of these silane reagents is generally achieved through the hydrosilylation of 3,3,3-trifluoropropene, making them accessible precursors for further transformations.

Radical Trifluoropropylation: The Next Frontier

The advent of photoredox catalysis has revolutionized radical chemistry, and this is particularly true for fluoroalkylation reactions.[9] While radical trifluoromethylation is now commonplace, often employing Togni or Umemoto-type reagents as radical precursors under photocatalytic conditions, the development of dedicated radical trifluoropropylating agents is an active area of research.[10][11] The generation of the 3,3,3-trifluoropropyl radical from a suitable precursor, such as an iodonium salt or a bespoke photoredox-active molecule, would open up new avenues for the functionalization of unactivated C-H bonds and alkenes.

Comprehensive Characterization of Trifluoropropylated Compounds

The unambiguous identification of newly synthesized trifluoropropylating agents and their products requires a multi-faceted analytical approach. NMR spectroscopy, mass spectrometry, and IR spectroscopy are the cornerstones of this characterization workflow.

NMR Spectroscopy: A Definitive Toolkit

NMR is arguably the most powerful tool for the structural elucidation of trifluoropropylated compounds. The presence of the -CH₂CH₂CF₃ moiety gives rise to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

Characteristic NMR Data for the 3,3,3-Trifluoropropyl Group

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| ¹H NMR | ||||

| -CH ₂-CF₃ | ~2.50 | quartet of triplets (qt) or complex multiplet | ³JHF ≈ 10.5 Hz, ³JHH ≈ 7-8 Hz | The methylene group adjacent to the CF₃ is significantly deshielded and coupled to both the adjacent protons and the fluorine atoms.[12] |

| -CH ₂-CH₂CF₃ | ~3.06 | triplet (t) or complex multiplet | ³JHH ≈ 7-8 Hz | The chemical shift of this methylene group is highly dependent on the nature of the attached functional group.[12] |

| ¹⁹F NMR | ~ -66.5 | triplet (t) | ³JHF ≈ 10.5 Hz | The three equivalent fluorine atoms give a single signal, split by the two adjacent protons.[12] |

| ¹³C NMR | ||||

| -C F₃ | ~126.7 | quartet (q) | ¹JCF ≈ 275 Hz | The carbon directly bonded to the fluorine atoms shows a large one-bond coupling constant.[12] |

| -C H₂-CF₃ | ~35.6 | quartet (q) | ²JCF ≈ 28 Hz | This carbon exhibits a smaller two-bond coupling to the fluorine atoms.[12] |

| -C H₂-CH₂CF₃ | ~28.4 | triplet (t) or quartet (q) | ³JCF ≈ 3 Hz | A small three-bond coupling to the fluorine atoms may be observed.[12] |

Workflow for NMR Characterization

Caption: Integrated NMR workflow for structural analysis.

Mass Spectrometry: Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pathways of trifluoropropylated compounds. The fragmentation is often dictated by the stability of the resulting cations and radicals.

Predicted EI-MS Fragmentation of a Generic R-CH₂CH₂CF₃ Compound

| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | Molecular Ion | - | Initial ionization. |

| [M-HF]⁺ | HF | Loss of hydrogen fluoride. | |

| [M-C₂H₄]⁺ | Ethylene | McLafferty-type rearrangement if R contains a carbonyl group. | |

| [M-CF₃]⁺ | •CF₃ | Loss of a trifluoromethyl radical.[13] | |

| [M-CH₂CF₃]⁺ | •CH₂CF₃ | Cleavage of the bond beta to the R group. | |

| [CF₃]⁺ | R-CH₂CH₂• | Trifluoromethyl cation. |

| [CH₂CF₃]⁺ | | R-CH₂• | 2,2,2-Trifluoroethyl cation. |

A key fragmentation pathway often involves the cleavage of the C-C bond adjacent to the CF₃ group, leading to the loss of a •CF₃ radical or the formation of a [CH₂CF₃]⁺ cation.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the C-F bonds within the trifluoropropyl group. Strong absorption bands in the region of 1100-1400 cm⁻¹ are characteristic of C-F stretching vibrations. The exact position and intensity of these bands can be influenced by the overall molecular structure.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis and characterization of novel trifluoropropylated compounds. As with any chemical procedure, appropriate safety precautions must be taken.

Protocol for the Synthesis of a (3,3,3-Trifluoropropyl)iodonium Salt (Proposed)

-

To a solution of (diacetoxyiodo)benzene (1.0 equiv) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (N₂ or Ar), add 3,3,3-trifluoropropene (1.2 equiv).

-

Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by precipitation from a non-polar solvent (e.g., diethyl ether or hexanes) or by column chromatography on silica gel.

Protocol for Nucleophilic Trifluoropropylation of an Aldehyde

-

To a solution of the aldehyde (1.0 equiv) and (3,3,3-trifluoropropyl)trimethoxysilane (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C, add a catalytic amount of a fluoride source (e.g., TBAF, 10 mol%).

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography on silica gel.

Protocol for the Characterization of a Novel Trifluoropropylated Compound

-

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

For complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivities.

-

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Acquire a low-resolution mass spectrum (e.g., by GC-MS with EI) to analyze the fragmentation pattern.

-

-

IR Spectroscopy:

-

Acquire an IR spectrum (e.g., as a thin film or KBr pellet) and identify the characteristic C-F stretching vibrations.

-

Conclusion and Future Outlook

The development of novel trifluoropropylating agents is a rapidly advancing field with significant potential to impact drug discovery and materials science. While nucleophilic methods using silane reagents are currently the most established, the design and synthesis of stable and reactive electrophilic and radical trifluoropropylating agents represent a key area for future research. The continued exploration of hypervalent iodine and sulfonium salt chemistry, as well as the application of modern synthetic techniques like photoredox catalysis, will undoubtedly lead to the next generation of powerful reagents for the introduction of the versatile 3,3,3-trifluoropropyl group.

References

- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 4. Iodonium salt synthesis [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]

- 9. Redox-active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Scale-Up of Reactions Involving 3,3,3-Trifluoropropyl Trifluoromethanesulfonate

Introduction: The Strategic Value of the 3,3,3-Trifluoropropyl Moiety and the Role of its Triflate Ester

In the landscape of modern drug discovery and development, the incorporation of fluorinated motifs is a cornerstone of molecular design. The 3,3,3-trifluoropropyl group, in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of a drug candidate. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can enhance cell membrane permeability.[1] The trifluoromethyl group is a prevalent feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][3]

3,3,3-Trifluoropropyl trifluoromethanesulfonate (TFP-triflate) has emerged as a potent and efficient reagent for the introduction of this valuable moiety. The trifluoromethanesulfonate (triflate) leaving group is one of the most effective known, rendering the reagent highly electrophilic and capable of alkylating a wide range of nucleophiles under mild conditions. However, this high reactivity, which is advantageous for chemical synthesis, also presents significant challenges upon scale-up, primarily due to the exothermic nature of these reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for safely and efficiently scaling up reactions involving this compound. By understanding the underlying principles of reaction kinetics, thermodynamics, and process safety, the transition from laboratory-scale experiments to pilot and manufacturing-scale production can be achieved with confidence and control.

Core Principles of Reaction Scale-Up: A Paradigm Shift from Lab to Plant

Scaling a chemical reaction is not a linear process. A reaction that is well-behaved in a 100 mL round-bottom flask can become a significant safety hazard in a 100 L reactor. This is fundamentally due to the change in the surface area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This disparity can lead to a dangerous accumulation of heat in exothermic reactions, potentially resulting in a thermal runaway.

Therefore, a successful scale-up strategy requires a deep understanding of several key factors:

-

Thermal Hazard Assessment: Quantifying the heat of reaction (ΔHrxn), the maximum adiabatic temperature rise (ΔTad), and the rate of heat evolution is paramount.

-

Mass Transfer and Mixing: Ensuring efficient mixing is crucial to maintain uniform temperature and concentration, preventing the formation of localized "hot spots" that can initiate a runaway reaction.

-

Kinetics and Reaction Control: Understanding the reaction kinetics allows for the development of a dosing strategy that controls the rate of the reaction and, consequently, the rate of heat generation.

-

Process Safety Engineering: Implementing appropriate engineering controls, such as robust cooling systems, emergency quenching protocols, and pressure relief systems, is essential for mitigating the risks of a thermal event.

Reaction calorimetry is an indispensable tool for gathering the necessary data to address these challenges. It provides real-time information on the heat flow of a reaction, allowing for the determination of critical safety parameters and the development of a safe and scalable process.

Case Study: N-Alkylation of Piperidine with this compound

To illustrate the practical considerations for scaling up a reaction with TFP-triflate, we will focus on the N-alkylation of piperidine to form N-(3,3,3-trifluoropropyl)piperidine. This reaction is representative of a common transformation in pharmaceutical synthesis, where the introduction of a trifluoropropyl group onto a nitrogen-containing heterocycle can significantly impact the biological activity of the molecule.

Reaction Scheme:

This is a classic SN2 reaction where the nucleophilic secondary amine of piperidine attacks the electrophilic carbon of the TFP-triflate, displacing the triflate leaving group. The reaction is typically carried out in the presence of a base to neutralize the trifluoromethanesulfonic acid byproduct.

Experimental Protocols

PART 1: Laboratory-Scale Synthesis (Proof of Concept)

Objective: To establish a baseline procedure for the synthesis of N-(3,3,3-trifluoropropyl)piperidine and to qualitatively assess the reaction exotherm.

Materials:

-

Piperidine

-

This compound

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Magnetic stirrer

-

Round-bottom flask

-

Thermocouple

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermocouple, add piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetonitrile to achieve a 0.5 M solution with respect to piperidine.

-

Begin vigorous stirring and monitor the internal temperature.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes, ensuring the internal temperature does not exceed 40 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

Observations: A noticeable exotherm is expected during the addition of the TFP-triflate. Careful control of the addition rate is necessary to maintain the desired temperature.

PART 2: Reaction Calorimetry Analysis (Thermal Hazard Assessment)

Objective: To quantify the thermal properties of the reaction to enable safe scale-up.

Instrumentation: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is used for this study.

Procedure:

-

The reaction is performed in the calorimeter under conditions that mimic the planned pilot-scale process.

-

The heat of reaction (ΔHrxn), the heat capacity of the reaction mixture (Cp), and the rate of heat evolution are measured throughout the reaction.

-

From this data, the maximum adiabatic temperature rise (ΔTad) can be calculated using the formula: ΔTad = |ΔHrxn| / (m * Cp), where 'm' is the mass of the reaction mixture.

Expected Results (Illustrative Data):

| Parameter | Value | Significance |

| Heat of Reaction (ΔHrxn) | -150 kJ/mol | Highly exothermic, indicating a significant potential for heat accumulation. |

| Adiabatic Temperature Rise (ΔTad) | 85 °C | A large ΔTad suggests that a loss of cooling could lead to a rapid and dangerous temperature increase. |

| Maximum Heat Flow | 50 W | This value is critical for ensuring the pilot plant reactor has sufficient cooling capacity. |

Stoessel's Criticality Classification: Based on the calorimetry data, the reaction can be classified according to Stoessel's criticality classes. Given the high exothermicity and significant adiabatic temperature rise, this reaction would likely be classified as Class 4 or 5, indicating a high potential for thermal runaway and requiring robust engineering controls for safe scale-up.

Scale-Up Considerations and Recommendations

Based on the laboratory observations and the calorimetry data, the following considerations are crucial for the successful scale-up of the N-alkylation of piperidine with TFP-triflate:

1. Thermal Management:

-

Reactor Selection: A jacketed reactor with a high heat transfer coefficient is essential. The reactor should be appropriately sized to handle the reaction volume and provide sufficient cooling capacity.

-

Cooling System: A robust and reliable cooling system is non-negotiable. The system must be able to handle the maximum heat output of the reaction, with a built-in safety margin.

-

Dosing Control: The addition of this compound must be carefully controlled. A semi-batch process, where the triflate is added at a controlled rate, is strongly recommended. The addition rate should be linked to the cooling capacity of the reactor to ensure that the rate of heat generation never exceeds the rate of heat removal.

2. Mixing and Mass Transfer:

-

Agitation: Efficient agitation is critical to ensure rapid heat dissipation from the reaction mass to the reactor walls and to prevent localized concentration gradients. The agitator design and speed should be optimized for the specific reactor geometry and reaction mixture properties.

-

Baffling: The use of baffles in the reactor is recommended to improve mixing efficiency and prevent vortex formation.

3. Process Safety and Emergency Procedures:

-

Quenching System: A validated emergency quenching system should be in place. This could involve the rapid addition of a cold, inert solvent or a chemical quenching agent to stop the reaction in the event of a cooling failure or other process deviation.

-

Pressure Relief: The reactor should be equipped with a properly sized pressure relief device (e.g., a rupture disk or relief valve) to safely vent any pressure buildup in a worst-case scenario.

-

Monitoring and Control: Continuous monitoring of the reaction temperature, pressure, and dosing rate is essential. An automated control system that can adjust the dosing rate or initiate an emergency shutdown in response to process deviations is highly recommended.

Visualization of the Scale-Up Workflow

The following diagram illustrates the logical workflow for scaling up reactions involving this compound.

Caption: Logical workflow for the scale-up of reactions involving this compound.

Conclusion: A Data-Driven Approach to Safe and Efficient Scale-Up

The high reactivity of this compound makes it a valuable tool for the synthesis of trifluoropropylated compounds in the pharmaceutical industry. However, this same reactivity necessitates a rigorous and data-driven approach to process scale-up. By leveraging reaction calorimetry to thoroughly understand the thermal hazards of the reaction and by implementing robust engineering and process safety controls, the risks associated with scaling up these highly exothermic reactions can be effectively mitigated. A successful scale-up is not merely about increasing the batch size; it is about fundamentally re-engineering the process to ensure safety, control, and reproducibility at every stage of development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Trifluoropropylation Reactions

Welcome to the technical support center for trifluoropropylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low yields in the introduction of a trifluoropropyl group. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments. We will start with fundamental issues and progress to more nuanced challenges.

Category 1: Reagent and Reaction Setup Integrity

Question 1: My trifluoropropylation reaction has a consistently low or no yield, even when following a literature procedure. What are the first things I should check?

Answer: Low yields often stem from foundational issues with reagents and the reaction setup. Before delving into complex mechanistic problems, it's crucial to verify the basics. Many sensitive organic reactions fail due to seemingly minor oversights.[1][2]

Troubleshooting Checklist:

-

Purity of Starting Materials:

-

Substrate: Is your starting material (e.g., amine, thiol, enolate precursor) pure? Impurities can consume your trifluoropropylating reagent or poison the catalyst. Verify purity by NMR, LC-MS, or other appropriate analytical techniques.

-

Trifluoropropylating Reagent: Are you using a high-purity reagent? Reagents like Umemoto's or Togni's reagents can degrade over time if not stored correctly.[3][4] Consider purchasing a new batch or purifying the existing one if its age or storage conditions are questionable.

-

-

Anhydrous Conditions:

-

Many trifluoropropylation reactions are highly sensitive to moisture. Water can react with organometallic catalysts, strong bases, or the trifluoropropylating reagent itself, leading to decomposition and low yields.[5]

-

Glassware: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a vacuum.[1]

-

Solvents and Reagents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure any liquid reagents, like amine bases, are also dry.[5]

-

-

Inert Atmosphere:

-

Some trifluoropropylation reactions, especially those involving radical mechanisms or sensitive catalysts, can be inhibited by atmospheric oxygen.[6]

-

Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5] This can be achieved using a Schlenk line or in a glovebox.

-

Category 2: Reaction Conditions and Optimization

Question 2: I've confirmed my reagents and setup are pristine, but the yield is still poor. How should I approach optimizing the reaction conditions?

Answer: Suboptimal reaction conditions are a very common cause of low yields. A systematic approach to optimization is key. It's often best to vary one parameter at a time to understand its effect.[7]

Key Parameters for Optimization:

-

Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of reagents, the stability of intermediates, and the reaction mechanism.

-

For reactions involving polar intermediates, polar aprotic solvents like DMF, DMSO, or acetonitrile might be suitable.

-

For less polar systems, solvents like THF, dichloromethane (DCM), or ethyl acetate could be optimal.[8]

-

A solvent screen is a valuable first step in optimization.

-

-

Temperature: Temperature control is critical.

-

Too Low: The reaction may be too slow to reach completion in a reasonable timeframe.

-

Too High: This can lead to the decomposition of reagents, catalysts, or the desired product, resulting in the formation of byproducts.[2][7]

-

Consider starting at a low temperature (e.g., 0 °C or -78 °C) and gradually warming to room temperature or heating as necessary while monitoring the reaction by TLC or LC-MS.

-

-

Base: If your reaction requires a base, its identity and strength are crucial.

-

Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often effective and can be easier to remove during workup.[8]

-

Organic bases (e.g., triethylamine, DIPEA) are also common but ensure they are anhydrous.

-

The choice of base can influence the nucleophilicity of your substrate.

-

Table 1: General Optimization Strategy

| Parameter | Initial Condition | Variation 1 | Variation 2 | Variation 3 |

| Solvent | THF | Acetonitrile | Dichloromethane | Toluene |

| Temperature | Room Temp. | 0 °C to RT | 50 °C | 80 °C |

| Base (if applicable) | K₂CO₃ | Cs₂CO₃ | Triethylamine | DBU |

| Concentration | 0.1 M | 0.05 M | 0.2 M | 0.5 M |

Category 3: Mechanistic Considerations and Reagent Choice

Question 3: My reaction with a specific substrate is failing, while it works for others. What could be the issue?

Answer: The electronic and steric properties of your substrate play a significant role in the success of a trifluoropropylation reaction.[9][10] Not all substrates are equally reactive under the same conditions.

Substrate-Specific Issues:

-

Steric Hindrance: Bulky groups near the reaction center can prevent the trifluoropropylating reagent from approaching, thus lowering the reaction rate and yield.[11] If you suspect steric hindrance, you may need to use a smaller trifluoropropylating reagent or increase the reaction temperature.

-

Electronic Effects:

-

Electron-withdrawing groups on your substrate can decrease its nucleophilicity, making the reaction sluggish. In such cases, a more reactive trifluoropropylating reagent or a stronger base might be necessary.

-

Electron-donating groups generally increase nucleophilicity and can facilitate the reaction.

-

-

Alternative Reaction Pathways: Your substrate might have other reactive sites that compete for the trifluoropropylating reagent. Protecting groups may be necessary to ensure selectivity.

Choosing the Right Trifluoropropylating Reagent:

The choice of reagent is critical and can depend on the reaction mechanism.

-

Electrophilic Reagents (e.g., Umemoto's and Togni's Reagents): These are commonly used for the trifluoromethylation of nucleophiles.[3][12] They are generally stable but can require activation.[3] The mechanism can be complex, sometimes involving a single-electron transfer (SET) or a radical pathway.[6][13]

dot

References

- 1. Troubleshooting [chem.rochester.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Togni Reagent II - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Umemoto Reagent I - Enamine [enamine.net]

- 13. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Optimization of Reaction Conditions for 3,3,3-Trifluoropropyl Trifluoromethanesulfonate

Welcome to the dedicated technical support center for 3,3,3-Trifluoropropyl Trifluoromethanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this potent electrophilic agent to incorporate the valuable 3,3,3-trifluoropropyl moiety into their target molecules. The trifluoromethyl group and related fluorinated motifs are critical in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This document provides in-depth, field-proven insights into reaction optimization, troubleshooting, and safe handling, moving beyond simple protocols to explain the causality behind experimental choices.

Section 1: Critical Safety & Handling Procedures

Given the high reactivity of triflate esters, a "safety-first" approach is non-negotiable. These reagents are hazardous, and improper handling can lead to serious incidents.

Q: What are the primary hazards associated with this compound and similar reagents? A: this compound is a potent alkylating agent and should be handled with extreme care. Based on data from analogous triflates and fluorinated compounds, the primary hazards include:

-

Severe Corrosivity: It causes severe skin burns and eye damage.[4][5] Accidental contact requires immediate and thorough flushing with water.

-

Toxicity: The compound is expected to be toxic if swallowed and harmful if inhaled.[4][6]

-

High Reactivity with Water: Triflates are highly sensitive to moisture.[7] They hydrolyze rapidly and exothermically to release trifluoromethanesulfonic acid (triflic acid), a highly corrosive superacid, which can cause pressure buildup in sealed containers.[8]

Q: How must I store and handle this reagent to ensure its integrity and my safety? A: Proper storage and handling are critical to prevent reagent decomposition and ensure user safety.

-

Storage: The reagent must be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer rated for chemical storage.[9][10] Do not use metal containers, especially aluminum or galvanized steel, as triflic acid is highly corrosive to them.[11][12]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[9] Use dry glassware and syringes, and employ standard inert atmosphere techniques (e.g., Schlenk line or glovebox).[7] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or a face shield, and acid-resistant gloves (e.g., butyl rubber or a suitable laminate).[13]

Q: What is the correct procedure for quenching a reaction involving a triflate? A: Quenching must be done carefully to control the exothermic reaction from any unreacted triflate.

-

Cool the reaction vessel in an ice bath (0 °C).

-

Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a buffer like phosphate buffer (pH 7), while stirring vigorously. Never add water or protic solvents directly to the concentrated reaction mixture without cooling.[14]

-

Ensure the quench is performed in the fume hood, as corrosive vapors may be released.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the reagent's properties and application.

Q: What is this compound and what is its primary application? A: It is a powerful electrophilic alkylating agent. Its purpose is to covalently attach the 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) to a nucleophilic center. The trifluoromethanesulfonate (triflate, -OTf) group is an exceptionally good leaving group, making the reagent highly reactive towards a wide range of nucleophiles. This trifluoropropyl motif is strategically used in drug design to modulate a molecule's physicochemical properties.[15]

Q: How sensitive is the reagent to air and water? A: It is extremely sensitive to moisture.[7][8] Any exposure to atmospheric humidity or wet solvents will lead to rapid hydrolysis, rendering the reagent inactive and generating corrosive triflic acid. While it is not particularly sensitive to oxygen, all reactions should be performed under an inert atmosphere (nitrogen or argon) to rigorously exclude moisture.[14]

Q: What types of nucleophiles are suitable for reaction? A: Due to its high electrophilicity, a broad range of nucleophiles can be successfully alkylated. These include:

-

O-Nucleophiles: Alcohols and phenols (to form ethers).

-

N-Nucleophiles: Primary and secondary amines (to form alkylated amines).

-

S-Nucleophiles: Thiols (to form thioethers).

-

C-Nucleophiles: Stabilized carbanions such as enolates or organometallics.

Q: How can I effectively monitor the progress of my reaction? A: Several analytical techniques can be employed, and the choice depends on the specific properties of your substrates and products.

-

Thin-Layer Chromatography (TLC): Often the quickest method. However, be aware that some triflates and their products can be unstable on silica gel.[14]

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These provide more quantitative data but require careful method development and sample quenching before analysis.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the starting material's signals and the appearance of the trifluoropropyl group's characteristic signals. For more direct monitoring, ¹⁹F NMR is exceptionally useful for observing the consumption of the triflate and the formation of the CF₃-containing product.[14]

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Caption: A logical workflow for troubleshooting common issues.

Problem 1: Low or No Conversion

Q: My reaction shows no consumption of starting material after several hours. What are the first things to check? A: This issue almost always points to a problem with reagents or fundamental reaction conditions.

-

Reagent Integrity: The triflate may have hydrolyzed due to improper storage or handling. It is best to use a freshly opened bottle or a reagent that has been scrupulously stored under an inert atmosphere.

-

Anhydrous Conditions: Ensure your solvent is truly anhydrous (distilled from a suitable drying agent) and that all glassware was flame- or oven-dried. Even trace moisture can consume the reagent.

-

Base Strength: If your reaction requires a base to deprotonate a nucleophile (e.g., an alcohol), ensure the base is strong enough. For a typical alcohol, a hindered amine base like 2,6-lutidine or diisopropylethylamine (DIPEA) is a good starting point. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.[14]

-

Temperature: Some alkylations are slow at room temperature, especially with hindered nucleophiles. Consider gently heating the reaction (e.g., to 40-60 °C), but monitor closely for decomposition.

Problem 2: Formation of Multiple Products & Side Reactions

Q: My reaction is messy, and I see significant elimination byproducts instead of my desired alkylated product. How can I improve selectivity? A: This is a classic competition between substitution (Sₙ2) and elimination (E2).

-

Choice of Base: If your nucleophile is also a strong base, it can promote elimination. The solution is to use a non-nucleophilic, sterically hindered base solely for scavenging the triflic acid byproduct. Excellent choices include 2,6-lutidine, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), or proton sponge.

-

Temperature Control: Elimination pathways often have a higher activation energy than substitution pathways. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly favor the desired substitution product.

Q: My desired product seems to form initially (by TLC/LCMS) but then disappears over time. What is happening? A: This suggests product instability under the reaction conditions.

-

Acid/Base Sensitivity: The triflic acid generated during the reaction can degrade acid-sensitive products. Ensure you are using at least one equivalent of a scavenger base. Conversely, some products may be unstable to the base used.

-

Further Reaction: The product itself may be nucleophilic and could react with another molecule of the triflate, leading to undesired byproducts. If this is suspected, try using a slight excess of the initial nucleophile to ensure the triflate is consumed quickly.

Problem 3: Difficulties with Product Isolation and Purification

Q: My product decomposed during silica gel chromatography. What are the alternatives? A: The acidic nature of standard silica gel can degrade sensitive compounds.

-

Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing ~1% triethylamine to neutralize the acidic sites before packing the column.

-

Alternative Stationary Phases: Use a less acidic support like neutral alumina or consider reverse-phase chromatography (C18).

-

Non-Chromatographic Methods: If possible, purify the product via distillation (for volatile liquids), recrystallization (for solids), or an acid/base extraction if the product has suitable functional groups.

Section 4: Protocol & Condition Optimization

The following table provides recommended starting points for optimizing the alkylation of various nucleophiles with this compound.

| Nucleophile Class | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Key Considerations & Causality |

| Alcohols/Phenols | 2,6-Lutidine, Pyridine, DIPEA | Dichloromethane (DCM), Acetonitrile (MeCN) | 0 to 25 | Use a non-nucleophilic amine base to prevent it from competing with the alcohol. 2,6-Lutidine is often superior as it is more basic than pyridine but still hindered. |

| Primary/Secondary Amines | 2,6-Lutidine, K₂CO₃, DIPEA | DCM, MeCN, Tetrahydrofuran (THF) | 0 to 25 | The amine itself is a base. An additional scavenger base is required to neutralize the generated triflic acid, preventing protonation of the starting amine. |

| Thiols | K₂CO₃, Cs₂CO₃, DIPEA | Dimethylformamide (DMF), MeCN | 0 to 25 | Thiolates are excellent nucleophiles. A mild inorganic base is often sufficient to deprotonate the thiol without causing side reactions. |

| Enolates (C-alkylation) | NaH, LDA, LHMDS | THF, Diethyl Ether | -78 to 0 | Requires a strong, non-nucleophilic base for complete and irreversible enolate formation. The reaction must be kept cold to prevent aldol side reactions. |

General Experimental Protocol: N-Alkylation of a Primary Amine

This protocol is a representative template. Molar equivalents and reaction times must be optimized for each specific substrate.

-

Preparation: Under an inert atmosphere of dry nitrogen, add the primary amine (1.0 eq.) and a dry, distilled solvent (e.g., dichloromethane, to make a 0.1 M solution) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add 2,6-lutidine (1.2 eq.) to the stirred solution via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same dry solvent dropwise over 10-15 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed.

-

Quenching: Once complete, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by an appropriate method (e.g., column chromatography on neutralized silica gel) to yield the desired N-(3,3,3-trifluoropropyl)amine.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. This compound | C4H4F6O3S | CID 14132849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triisopropylsilyl trifluoromethanesulfonate | C10H21F3O3SSi | CID 2724529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate | C4H3F7O3S | CID 3792475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Triisopropylsilyl Trifluoromethanesulfonate | 80522-42-5 [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. szabo-scandic.com [szabo-scandic.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

How to improve the stability of 3,3,3-Trifluoropropyl triflate in solution

Welcome to the technical support guide for 3,3,3-Trifluoropropyl triflate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this highly reactive reagent in solution. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Understanding the Core Challenge: The Inherent Reactivity of Alkyl Triflates

3,3,3-Trifluoropropyl triflate belongs to the class of alkyl triflates, which are renowned for their exceptional reactivity. The trifluoromethanesulfonate (triflate, -OTf) group is one of the best leaving groups in organic chemistry.[1][2][3] This high reactivity is a double-edged sword: it makes the compound an excellent reagent for nucleophilic substitution and coupling reactions, but it also renders it highly susceptible to degradation.[1][2]

The primary mode of degradation is solvolysis, most commonly hydrolysis, where the compound reacts with nucleophiles present in the solution—even weak ones like water. This reaction cleaves the ester bond, yielding 3,3,3-trifluoropropanol and triflic acid. The production of triflic acid, a superacid, can then catalyze further degradation or interfere with subsequent chemical steps.[1][4] Therefore, maintaining an inert, anhydrous environment is paramount.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my solution of 3,3,3-Trifluoropropyl triflate rapidly turning acidic?

This is the most common indicator of degradation. The triflate ester is likely undergoing hydrolysis from trace amounts of water in your solvent or from atmospheric moisture. The reaction produces triflic acid (CF₃SO₃H), an extremely strong acid, which lowers the pH of your solution.[1][4]

Q2: What are the ideal storage conditions for solutions of this compound?

Solutions should be prepared using only high-purity, anhydrous solvents. They should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures, typically -20°C or below, in sealed vials with Teflon-lined caps. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: Which solvents should I absolutely avoid when stability is critical?

Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines must be avoided as they will readily react via solvolysis to cleave the triflate ester.[5]

Q4: Can I use aprotic polar solvents like DMF or DMSO?

Caution is strongly advised. While aprotic, solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are nucleophilic and can react with highly electrophilic alkyl triflates.[5] In fact, DMF has been used as a solvent to intentionally deprotect triflate esters.[6] These solvents can significantly accelerate decomposition compared to non-nucleophilic alternatives like dichloromethane or acetonitrile.[5] Use them only if your reaction chemistry strictly requires it, and be prepared for potential stability issues.

Q5: My reaction yield is poor and I suspect the triflate has degraded. How can I confirm this?

Before use, especially if the solution has been stored for some time, you can quickly assess its integrity. The most direct method is ¹⁹F NMR spectroscopy. A fresh, pure sample of 3,3,3-Trifluoropropyl triflate will show two distinct signals: one for the -CF₃ of the propyl group and one for the -CF₃ of the triflate group. Upon hydrolysis, the signal for the triflate group will be replaced by a new signal corresponding to the triflate anion (from triflic acid). ¹H NMR can also be used to observe the appearance of signals for 3,3,3-trifluoropropanol.

Section 3: In-Depth Troubleshooting Guide

Problem 1: Rapid Degradation During Reaction Setup

-

Symptoms: The reaction mixture immediately changes color, fumes are observed upon opening the reagent bottle, or an exotherm occurs when no reaction is expected. The pH of the mixture becomes highly acidic.

-

Root Cause Analysis: This almost always points to a critical failure in maintaining anhydrous conditions. Alkyl triflates are highly sensitive to water, and even moisture in the air can cause rapid hydrolysis upon opening the bottle.[7] The solvent may not be sufficiently dry, or the glassware may contain residual moisture.

-

Corrective Actions:

-

Rigorous Drying of Materials: Ensure all solvents are of the highest anhydrous grade, preferably passed through a solvent purification system or stored over activated molecular sieves.

-

Proper Glassware Preparation: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry, inert gas immediately before use.

-

Inert Atmosphere Technique: Handle the triflate and prepare solutions strictly under an inert atmosphere (Argon or Nitrogen) using syringe and septum techniques.[7] A glovebox provides the most secure environment.

-

Use of an Acid Scavenger: In many applications, a non-nucleophilic base like pyridine or 2,6-lutidine is included in the reaction mixture.[8][9] This base neutralizes any triflic acid that may form, preventing it from catalyzing further decomposition or unwanted side reactions.

-

Problem 2: Inconsistent Results and Low Yields Over Time

-

Symptoms: A freshly prepared solution of the triflate works perfectly, but an older stock solution gives significantly lower yields or fails completely.

-

Root Cause Analysis: The triflate has degraded during storage. This can be due to improper sealing, introduction of contaminants during previous use, or storage at an inappropriate temperature.

-

Corrective Actions:

-

Aliquot Your Stock: When you receive or prepare a batch of the triflate solution, immediately divide it into smaller, single-use aliquots in vials with Teflon-lined septum caps. This prevents contamination of the entire stock each time it is used.

-

Qualify Before Use: For critical applications, re-analyze stored solutions before use with NMR as described in the FAQs and Protocol 4.2.

-

Implement Strict Storage Protocol: Refer to the storage conditions summarized in Table 2.

-

Section 4: Best Practices & Experimental Protocols

Data Presentation

Table 1: Solvent Selection Guide for 3,3,3-Trifluoropropyl Triflate

| Solvent | Type | Recommendation | Causality & Cautions |

| Dichloromethane (DCM) | Aprotic, Non-polar | Highly Recommended | Low nucleophilicity, volatile for easy removal. Must be anhydrous. |

| Acetonitrile (MeCN) | Aprotic, Polar | Recommended | Generally inert, good for dissolving salts. Must be anhydrous. |

| Toluene, Hexanes | Aprotic, Non-polar | Recommended | Very low nucleophilicity. May have limited solvating power. |

| Tetrahydrofuran (THF) | Aprotic, Polar Ether | Use with Caution | Can contain peroxide impurities. Anhydrous grade is essential. |

| DMF, DMSO, NMP | Aprotic, Polar | Not Recommended | Nucleophilic nature can lead to rapid solvolysis and degradation.[5][6] |

| Water, Alcohols (MeOH, EtOH) | Protic | AVOID | Highly nucleophilic; will rapidly destroy the reagent. |

Table 2: Recommended Storage Conditions for 3,3,3-Trifluoropropyl Triflate Solutions

| Parameter | Condition | Rationale |

| Temperature | -20°C to -80°C | Slows the rate of decomposition reactions. |

| Atmosphere | Dry Argon or Nitrogen | Prevents exposure to atmospheric oxygen and moisture. |

| Container | Glass vial with PTFE-lined cap | Ensures an inert and tight seal. |

| Handling | Prepare single-use aliquots | Minimizes contamination and degradation of the main stock. |

Experimental Protocols

Protocol 4.1: Preparation and Storage of a Stock Solution (e.g., 1M in DCM)

-

Preparation: Oven-dry a 25 mL volumetric flask and a small magnetic stir bar. Allow them to cool to room temperature in a desiccator.

-

Inert Atmosphere: Place the flask on a magnetic stirrer and flush thoroughly with dry Argon or Nitrogen.

-

Solvent Addition: Using a dry syringe, transfer approximately 15 mL of anhydrous dichloromethane (DCM) to the flask.

-

Reagent Transfer: Weigh the required amount of 3,3,3-Trifluoropropyl triflate in a sealed container if possible. Using a dry, gas-tight syringe, carefully transfer the neat reagent to the flask containing DCM. Note: Work in a well-ventilated fume hood.

-

Final Volume: Stir the solution until the reagent is fully dissolved. Carefully add anhydrous DCM to the 25 mL mark.

-

Aliquoting & Storage: Immediately, using dry syringes, transfer the solution into several pre-dried and inert-gas-flushed vials for storage at -20°C.

Protocol 4.2: Stability Assessment via ¹⁹F NMR Spectroscopy

-

Sample Preparation: Under an inert atmosphere, take a small aliquot (~0.1 mL) of your triflate solution and dilute it with an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire a standard ¹⁹F NMR spectrum. Include a known internal standard if quantification is desired.

-

Analysis:

-

Pristine Sample: Look for two sharp signals corresponding to the CF₃CH₂- group and the CF₃SO₃- group.

-

Degraded Sample: The presence of a new signal for the free triflate anion (CF₃SO₃⁻) and a diminished signal for the triflate ester indicates hydrolysis. The relative integration of these peaks can be used to estimate the percentage of degradation.

-

Section 5: Visual Guides & Workflows

Degradation Pathway

Caption: Primary degradation pathway via hydrolysis.

Troubleshooting Workflow

Caption: Decision workflow for troubleshooting stability issues.

Section 6: References

-

ResearchGate. (2018). A Simple Deprotection of Triflate Esters of Phenol Derivatives. Available at: --INVALID-LINK--

-

Streitwieser, A., et al. (n.d.). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. ResearchGate. Available at: --INVALID-LINK--

-

Pastel, G., et al. (2023). Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. ACS Publications. Available at: --INVALID-LINK--

-

Pastel, G., et al. (2023). Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. ChemRxiv. Available at: --INVALID-LINK--

-

Fernandez, M. A., & de Rossi, R. H. (1999). Ester Hydrolysis: Trifluoroacetates. J. Org. Chem., 64(16), 6000-6004. (Note: While this link points to a presentation summary, it references the original JOC article which is relevant to ester hydrolysis mechanisms). Available at: --INVALID-LINK--

-

Butchard, J. R., & Williams, M. A. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health (PMC). Available at: --INVALID-LINK--

-

Echemi. (n.d.). Understanding Are Triflates Stable on Silica. Available at: --INVALID-LINK--

-

Reddit r/OrganicChemistry. (2020). leaving group ability of triflate. Available at: --INVALID-LINK--

-

chemeurope.com. (n.d.). Triflate. Available at: --INVALID-LINK--